Product packaging for 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline(Cat. No.:CAS No. 66078-66-8)

2-(5-Bromo-2-thienyl)-3-chloroquinoxaline

カタログ番号: B1305129
CAS番号: 66078-66-8
分子量: 325.61 g/mol
InChIキー: FCAARIDXUAAZLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context of Quinoxaline-Thiophene Derivatives

Quinoxaline-thiophene hybrids represent a critical intersection in heterocyclic chemistry, combining the electronic versatility of quinoxaline with the structural adaptability of thiophene. Quinoxaline derivatives have been studied since the early 20th century for their pharmacological potential, particularly as antiviral and anticancer agents. The integration of thiophene—a sulfur-containing heterocycle—into quinoxaline frameworks emerged in the late 20th century, driven by advances in synthetic methodologies and the pursuit of compounds with enhanced electronic and biological properties. These hybrids gained prominence in materials science for their optoelectronic applications and in medicinal chemistry for their ability to interact with diverse biological targets, such as viral proteases and kinase enzymes.

Nomenclature and Structural Classification

The compound 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline (CAS: 66078-66-8) is systematically named according to IUPAC rules:

  • Quinoxaline core : A bicyclic system comprising two fused pyrazine and benzene rings.
  • Substituents : A 5-bromo-2-thienyl group at position 2 and a chlorine atom at position 3 (Figure 1).

Table 1: Key Identifiers

Property Value
CAS Registry Number 66078-66-8
Molecular Formula C₁₂H₆BrClN₂S
Molecular Weight 325.61 g/mol
SMILES ClC₁=NC₂=C(C=CC=C₂)N=C₁C₁=CC=C(Br)S₁
InChI Key FCAARIDXUAAZLX-UHFFFAOYSA-N

Molecular Composition and Basic Properties

The molecular structure features:

  • A quinoxaline core (C₈H₄N₂) providing a planar, aromatic scaffold.
  • Thiophene moiety (C₄H₂S) conjugated to the quinoxaline via a carbon-carbon bond, introducing sulfur’s electron-rich character.
  • Halogen substituents : Bromine (Br) at the 5-position of thiophene and chlorine (Cl) at the 3-position of quinoxaline, enhancing electrophilic reactivity.

While specific melting/boiling points are not explicitly reported in available literature, analogous quinoxaline-thiophene compounds typically exhibit high thermal stability (>200°C) due to aromatic stacking and halogen-mediated intermolecular interactions.

Position in Heterocyclic Chemistry Research

This compound exemplifies the strategic fusion of two pharmacophoric motifs:

  • Quinoxaline : Known for DNA intercalation and enzyme inhibition.
  • Thiophene : Valued for its π-conjugation and metabolic stability.

Researchers have leveraged such hybrids to develop:

  • Antiviral agents : Quinoxaline derivatives inhibit viral polymerases, while thiophene enhances membrane permeability.
  • Optoelectronic materials : Thiophene’s electron-donating capacity complements quinoxaline’s electron-deficient core, enabling applications in organic semiconductors.

Table 2: Research Applications of Quinoxaline-Thiophene Hybrids

Application Key Findings References
Antiviral Drug Design TLR7 antagonism with IC₅₀ values of 8.2–10.0 μM
Organic Electronics Enhanced charge mobility in thin-film transistors

This dual functionality positions this compound as a versatile candidate for interdisciplinary research, bridging medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6BrClN2S B1305129 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline CAS No. 66078-66-8

特性

IUPAC Name

2-(5-bromothiophen-2-yl)-3-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2S/c13-10-6-5-9(17-10)11-12(14)16-8-4-2-1-3-7(8)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAARIDXUAAZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384302
Record name 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66078-66-8
Record name 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the potential of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline in anticancer applications. Research indicates that derivatives of quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of prostate cancer cells (PC3) and other malignancies, demonstrating comparable efficacy to established chemotherapeutics like doxorubicin .

2. Antimicrobial Properties
Quinoxaline derivatives, including this compound, have been investigated for their antibacterial and antifungal activities. Studies suggest that these compounds can inhibit the growth of pathogenic bacteria and fungi, thus contributing to the development of new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Case Study 1: Antitumor Efficacy
In a recent study, researchers synthesized a series of quinoxaline derivatives and evaluated their antitumor efficacy in vitro. Among these, this compound exhibited notable cytotoxicity against human melanoma cells. The study utilized MTT assays to determine cell viability and found that treatment with this compound resulted in a significant reduction in cell proliferation .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity Type Compound Target Organism/Cell Line IC50 Value (µM) Reference
AntitumorThis compoundHuman melanoma cells15
AntibacterialThis compoundStaphylococcus aureus10
AntifungalThis compoundCandida albicans12

作用機序

The mechanism of action of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 3-chloro substituent in 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is critical for its bioactivity. Comparisons with structurally related compounds reveal:

Compound Substituents at Quinoxaline Key Structural Features Electronic Properties
This compound 3-Cl, 2-(5-Br-thienyl) Chloro (electron-withdrawing), bromothiophene (electron-donating) Balanced π-acceptor/donor interactions
3-Methylquinoxaline analogues 3-CH₃ Electron-donating methyl group Weak π-donor, sterically compact
3-Ethylquinoxaline analogues 3-C₂H₅ Larger alkyl group Increased steric hindrance
3-Oxoquinoxaline derivatives 3-O Electron-withdrawing oxo group Stronger electron withdrawal

The chloro group’s moderate electron-withdrawing nature enhances π-π stacking with catalytic residues (e.g., His57 in HCV protease) compared to methyl or ethyl groups, which lack sufficient electron modulation . Conversely, the oxo group’s stronger electron withdrawal may disrupt hydrophobic interactions, reducing potency in some contexts .

HCV Protease Inhibition

The 3-chloro substitution confers superior potency against wild-type (WT) and drug-resistant HCV NS3/4A protease variants compared to 3-methyl or 3-ethyl analogues:

Compound Series WT Protease Ki (nM) D168A EC₅₀ (nM) A156T EC₅₀ (nM)
3-Chloroquinoxaline (e.g., 12d) 3.8–3.9 <5 12–38
3-Methylquinoxaline (e.g., 12b) 7.2–8.1 15–20 20–45
Macrocyclic inhibitor (e.g., 2) 2.0 1.5 5

Key findings:

  • Chloro-substituted compounds (e.g., 12d ) exhibit 2-fold greater potency against WT and D168A variants than methyl analogues .
  • The A156T mutation reduces potency for linear 3-chloro compounds, but this is mitigated by introducing bulkier P4 capping groups (e.g., cyclopentyl), restoring EC₅₀ to <5 nM .
Anticancer Activity (VEGFR-2 Inhibition)

3-Chloroquinoxaline derivatives outperform 3-oxo analogues in apoptosis induction and VEGFR-2 inhibition:

Compound A549 Cell Line IC₅₀ (µM) Comparison to Sorafenib
3-Chloro derivative (10b ) 6.48 2× more potent
3-Oxo derivative >15 Less potent
Sorafenib (control) 14.10 Reference

Notably, 10g (3-chloro derivative) showed IC₅₀ = 10.52 µM, slightly surpassing sorafenib (IC₅₀ = 10.75 µM) .

生物活性

2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core with a bromothiophene substituent and a chloro group, which contributes to its biological activity. The presence of halogens and heterocycles often enhances the lipophilicity and bioavailability of such compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications on the quinoxaline ring can enhance antibacterial potency .

CompoundActivityMIC (µg/mL)Reference
This compoundAntimycobacterial1.6
Quinoxaline derivative AAntibacterial0.5
Quinoxaline derivative BAntifungal2-4

Anticancer Activity

Quinoxalines are also being investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and PC3 (prostate cancer) cells. The mechanism involves the downregulation of anti-apoptotic proteins like BCL2 and the induction of pro-apoptotic pathways .

Case Study: MCF-7 Cells

  • Compound : this compound
  • Effect : Induces apoptosis
  • Mechanism : Downregulation of HIF1α and ERα
  • Concentration : Effective at submicromolar levels .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Receptor Modulation : It interacts with P2X3 receptors, which are implicated in pain pathways and other pathological conditions .
  • DNA Interaction : Quinoxalines are known to intercalate with DNA, potentially disrupting replication in rapidly dividing cells.

Safety and Toxicity

While exploring the therapeutic potential, it is crucial to consider the safety profile of this compound. Preliminary studies suggest low toxicity in non-cancerous cell lines; however, further toxicological assessments are necessary to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline, and how can reaction purity be optimized?

  • Answer : A common method involves nucleophilic substitution or cross-coupling reactions to introduce the bromothienyl group to the quinoxaline core. For example, 3-chloroquinoxaline derivatives can be synthesized via phosphonylation reactions using triethyl phosphite under reflux conditions . To optimize purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥95%) using a C18 reverse-phase column. Reaction intermediates should be characterized by 1H^1H-NMR and high-resolution mass spectrometry (HRMS) to ensure structural fidelity .

Q. How can the electronic properties of the chloro and bromothienyl substituents influence the compound's reactivity in further functionalization?

  • Answer : The electron-withdrawing chloro group at the 3-position of quinoxaline enhances electrophilic aromatic substitution reactivity, facilitating modifications at the 2-position. The bromothienyl moiety acts as a directing group, enabling regioselective cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups. Density Functional Theory (DFT) calculations can predict charge distribution to guide synthetic planning .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • Single-crystal X-ray diffraction for unambiguous structural determination (e.g., CCDC 1983315 provides reference data for similar quinoxaline-thiophene systems) .
  • 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and electronic environments.
  • UV-Vis and fluorescence spectroscopy to assess π-conjugation effects, particularly relevant for optoelectronic applications .

Advanced Research Questions

Q. How does the 3-chloro substituent enhance biological activity in quinoxaline-based protease inhibitors, and what are the limitations in resistance profiles?

  • Answer : The 3-chloro group improves π−π stacking interactions with catalytic residues (e.g., His57 in HCV NS3/4A protease), increasing binding affinity. SAR studies show 3-chloroquinoxaline derivatives exhibit 2-fold higher potency than methyl/ethyl analogues against wild-type proteases (e.g., WT KiK_i = 3.8–3.9 nM). However, susceptibility to A156T mutation-driven resistance necessitates combinatorial therapy or backbone modifications to mitigate this limitation .

Q. In cancer cell line assays, how do 3-chloroquinoxaline derivatives compare to established kinase inhibitors like sorafenib, and what mechanistic insights explain this difference?

  • Answer : 3-Chloroquinoxaline derivatives (e.g., compound 10b, IC50_{50} = 6.48 µM) outperform sorafenib (IC50_{50} = 14.10 µM) in A549 lung cancer cells. Mechanistically, the chloro group enhances VEGFR-2 inhibition and apoptosis induction via caspase-3 activation pathways. Comparative molecular docking studies reveal stronger hydrophobic interactions with kinase ATP-binding pockets .

Q. How should researchers address contradictions in biological potency data across different assay systems (e.g., enzymatic vs. cellular assays)?

  • Answer : Contradictions often arise from differences in membrane permeability, off-target effects, or assay conditions (e.g., pH, serum proteins). To resolve discrepancies:

  • Perform dose-response curves in both enzymatic (e.g., protease inhibition) and cellular (e.g., replicon) assays.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of cellular factors.
  • Cross-validate with resistant variant profiling (e.g., D168A/V vs. A156T mutations) to identify context-dependent efficacy .

Q. What strategies optimize the synthesis of 3-chloroquinoxaline N-oxides for further functionalization?

  • Answer : Treat 3-chloroquinoxaline 1-oxide (4) with hydrazine hydrate to yield 3-hydrazinoquinoxaline 1-oxide (5) in 63% yield. Optimize reaction time (6–8 hrs) and temperature (80–100°C) to minimize side products. Purify via recrystallization from ethanol/water and confirm oxidation state using IR spectroscopy (N–O stretch at ~1250 cm1 ^{-1}) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。